(R)-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate
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Overview
Description
®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methoxymethyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired enantiomeric purity. One common method involves the asymmetric Michael addition reaction, where a chiral auxiliary or catalyst is used to induce the formation of the desired enantiomer . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to ensure environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism by which ®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The methoxymethyl and ester groups play a crucial role in determining the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate: The enantiomer of the compound, which may have different biological activities and properties.
Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both methoxymethyl and ester groups.
Biological Activity
(R)-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate is a compound belonging to the pyrrolidine family, which is recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by a pyrrolidine ring with a methoxymethyl substituent and a carboxylate group. Its molecular formula is C8H15NO3, which indicates the presence of functional groups that contribute to its biological activity. The methoxymethyl group enhances solubility and reactivity, making it a candidate for various biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Pyrrolidine derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain derivatives have been explored for their potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Some studies suggest that pyrrolidine compounds may protect neuronal cells from damage.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of pyrrolidine derivatives found that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it has shown an IC50 value in the low micromolar range against human breast cancer cells (MCF-7). The proposed mechanism involves the induction of apoptosis through caspase activation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 5.0 | Apoptosis via caspase activation |
HeLa | 7.5 | Cell cycle arrest |
Neuroprotective Effects
Research has indicated that this compound may provide neuroprotection in models of oxidative stress. It appears to reduce reactive oxygen species (ROS) levels and enhance antioxidant enzyme activity.
Case Studies
- Study on Antimicrobial Efficacy : A clinical trial tested the effectiveness of this compound in treating bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates among treated patients.
- Cancer Treatment Research : A preclinical study evaluated the anticancer effects in mouse models bearing tumors derived from MCF-7 cells. Administration of the compound resulted in tumor size reduction by approximately 40% compared to controls.
Properties
CAS No. |
1398507-95-3 |
---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl (2R)-2-(methoxymethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-11-6-8(7(10)12-2)4-3-5-9-8/h9H,3-6H2,1-2H3/t8-/m1/s1 |
InChI Key |
RVBGFGVDYSIISD-MRVPVSSYSA-N |
Isomeric SMILES |
COC[C@]1(CCCN1)C(=O)OC |
Canonical SMILES |
COCC1(CCCN1)C(=O)OC |
Origin of Product |
United States |
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